molecular formula C12H9NS B14320807 (Naphthalen-2-yl)methyl thiocyanate CAS No. 103859-51-4

(Naphthalen-2-yl)methyl thiocyanate

Cat. No.: B14320807
CAS No.: 103859-51-4
M. Wt: 199.27 g/mol
InChI Key: DKPYYXVIBTWSLC-UHFFFAOYSA-N
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Description

(Naphthalen-2-yl)methyl thiocyanate is an organosulfur compound with the structural formula C₁₁H₉NS, derived by attaching a thiocyanate (-SCN) group to a methyl-substituted naphthalene ring at the 2-position. Its molecular weight is 185.24 g/mol (calculated as C₁₀H₇-CH₂-SCN). The compound is hypothesized to exhibit properties typical of aromatic thiocyanates, including moderate volatility and reactivity influenced by the electron-rich naphthalene system.

Properties

CAS No.

103859-51-4

Molecular Formula

C12H9NS

Molecular Weight

199.27 g/mol

IUPAC Name

naphthalen-2-ylmethyl thiocyanate

InChI

InChI=1S/C12H9NS/c13-9-14-8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8H2

InChI Key

DKPYYXVIBTWSLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Naphthalen-2-yl)methyl thiocyanate typically involves the reaction of 2-naphthylmethyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Naphthalen-2-yl)methyl thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the thiocyanate group can yield the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or sodium methoxide can be used under mild conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products

    Substitution: Derivatives such as (Naphthalen-2-yl)methyl amine or (Naphthalen-2-yl)methyl alcohol.

    Oxidation: Products like (Naphthalen-2-yl)methyl sulfoxide or (Naphthalen-2-yl)methyl sulfone.

    Reduction: (Naphthalen-2-yl)methyl amine.

Scientific Research Applications

Chemistry

In organic synthesis, (Naphthalen-2-yl)methyl thiocyanate serves as a versatile intermediate for the preparation of various naphthalene derivatives. It is used in the synthesis of complex molecules and as a building block for heterocyclic compounds.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its derivatives have shown promising biological activities, making it a valuable scaffold for drug discovery.

Industry

In the materials science field, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism of action of (Naphthalen-2-yl)methyl thiocyanate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, the compound can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following thiocyanate derivatives are structurally or functionally related to (naphthalen-2-yl)methyl thiocyanate, enabling comparative analysis:

(4-Fluorophenyl)methyl Thiocyanate (CAS 2740-87-6)

  • Molecular Formula : C₈H₆FNS
  • Molecular Weight : 167.20 g/mol
  • Boiling Point : 132–133°C at 12 Torr

Methyl Thiocyanate (CH₃SCN, CAS 556-64-9)

  • Molecular Formula : C₂H₃NS
  • Molecular Weight : 73.11 g/mol
  • Key Properties :
    • A volatile liquid with an onion-like odor, historically used as an insecticide and fumigant .
    • High soil mobility (estimated Koc = 8.3), indicating rapid environmental dispersal .
    • Toxicity arises from metabolic cyanide release, a risk shared by aliphatic thiocyanates .

Naphthalen-2-yl Thiocyanate (CAS 2645-24-1)

  • Molecular Formula : C₁₁H₇NS
  • Molecular Weight : 185.24 g/mol
  • Key Properties :
    • The thiocyanate group is directly attached to the naphthalene ring, bypassing the methyl spacer.
    • Likely exhibits higher hydrophobicity and lower volatility compared to methyl thiocyanate, making it less mobile in environmental matrices.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties References
This compound C₁₁H₉NS 185.24 (calculated) Not reported Hypothesized synthesis intermediate -
(4-Fluorophenyl)methyl thiocyanate C₈H₆FNS 167.20 132–133 @ 12 Torr Organic synthesis
Methyl thiocyanate C₂H₃NS 73.11 Not reported Former insecticide, high soil mobility
Naphthalen-2-yl thiocyanate C₁₁H₇NS 185.24 Not reported Research chemical

Research Findings and Analysis

Structural and Reactivity Trends

  • Aromatic vs. This could enhance its utility in materials science, such as polymer additives or ligands in coordination chemistry.

Environmental and Toxicological Considerations

  • Mobility : Methyl thiocyanate’s high soil mobility (Koc ~8.3) contrasts with the expected lower mobility of aromatic thiocyanates due to increased hydrophobicity .
  • Toxicity : While methyl thiocyanate’s cyanide-release mechanism is well-documented , the metabolic fate of aromatic thiocyanates remains unclear. Larger aromatic systems may impede enzymatic degradation, reducing acute toxicity but posing risks of bioaccumulation.

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